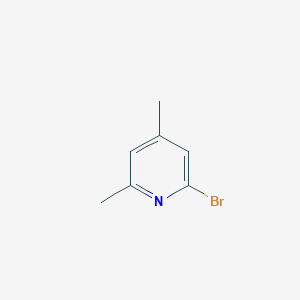

2-Bromo-4,6-dimethylpyridine

Descripción

Significance of Halogenated Pyridine (B92270) Derivatives in Organic Synthesis

Halogenated pyridine derivatives are fundamental building blocks in organic synthesis. nih.gov Their importance stems from the carbon-halogen bond, which serves as a reactive handle for a multitude of chemical transformations, enabling the construction of more complex molecular architectures. nih.goveurekalert.org These compounds are particularly valuable as starting materials for nucleophilic substitution reactions, where the halogen atom is displaced by a variety of nucleophiles. eurekalert.org

The presence of a halogen on the electron-deficient pyridine ring facilitates reactions that would otherwise be difficult to achieve. nih.gov This reactivity makes halopyridines essential intermediates for producing a wide array of substituted pyridines, which are core structures in many pharmaceuticals, agrochemicals, and functional materials. nih.goveurekalert.orgchemrxiv.orgresearchgate.net The development of selective halogenation methods for pyridine rings is a significant area of research, as the position of the halogen dictates the regiochemical outcome of subsequent reactions. nih.govchemrxiv.org

Overview of the Role of 2-Bromo-4,6-dimethylpyridine as a Synthetic Intermediate

This compound serves as a versatile synthetic intermediate, primarily in the development of pharmaceuticals and agrochemicals. guidechem.comchemimpex.com Its structure allows for enhanced reactivity, making it a key component in the synthesis of biologically active molecules. chemimpex.com The bromine atom at the 2-position is susceptible to displacement, facilitating nucleophilic substitution and cross-coupling reactions. guidechem.comchemimpex.com

This reactivity is harnessed by researchers to introduce new functional groups and build complex molecular frameworks. For instance, it is used as a reactant in the synthesis of novel compounds with potential therapeutic applications, such as anti-inflammatory and analgesic drugs. chemimpex.com In the field of agriculture, it is employed in the formulation of pesticides, herbicides, and fungicides. chemimpex.com The compound's stability and relative ease of handling further enhance its utility as an indispensable resource in both academic and industrial research and development. chemimpex.com One specific application includes its use in the regioselective and diastereoselective synthesis of the natural product anibamine (B1242653), a CCR5 antagonist. chemicalbook.comchemdad.com

Historical Context and Evolution of Research on Substituted Pyridines

The history of pyridine chemistry dates back to 1846 when it was first isolated from bone oil. illinois.edu Its structure, analogous to benzene (B151609) with a nitrogen atom replacing a methine group, was determined in the 1860s and 1870s. wikipedia.org Initially, research quantities were sourced from coal tar. illinois.eduresearchgate.net However, the increasing demand for pyridine derivatives, driven by their widespread bioactivity, spurred the development of synthetic methods. illinois.edu

Early landmark syntheses, such as the Hantzsch pyridine synthesis reported in 1881 and the Chichibabin pyridine synthesis from 1924, laid the foundation for creating substituted pyridines. wikipedia.orgresearchgate.net These classical methods typically involved condensation reactions of aldehydes, ketones, and ammonia (B1221849) or its derivatives. wikipedia.orgnumberanalytics.com Over the decades, research has evolved significantly, leading to more sophisticated and efficient strategies. Modern approaches include transition metal-catalyzed reactions, cycloadditions, and methods focusing on the direct C-H functionalization of the pyridine ring, reflecting advancements in green chemistry and the need for highly selective and functional-group-tolerant processes. researchgate.netnumberanalytics.com

Scope and Objectives of Academic Inquiry into this compound

Academic inquiry into this compound is driven by its utility as a versatile building block in several key areas of chemical science. The primary objectives of this research include:

Synthesis of Pharmaceuticals: A major focus is its use as a precursor in the development of new therapeutic agents. Researchers utilize it to construct novel molecular scaffolds for drugs targeting a range of diseases. guidechem.comchemimpex.com

Agrochemical Development: The compound is instrumental in creating new herbicides, fungicides, and pesticides, with the goal of improving crop protection and agricultural yields. chemimpex.com

Organic Synthesis Methodology: this compound serves as a model substrate for developing and understanding new chemical reactions, particularly in the areas of cross-coupling and nucleophilic substitution. guidechem.comchemimpex.com

Material Science: Research also explores its role in the creation of new functional materials, such as polymers and coatings, where the pyridine moiety can impart specific electronic or physical properties. chemimpex.com

Analytical Chemistry: The compound can be used as a reagent in various analytical methods, aiding in the detection and quantification of other chemical species. chemimpex.com

Compound Index

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 2-BROMO-4,6-DIMETHYLANILINE |

| 2-Bromo-4,6-dimethyl-3-pyridinamine |

| 2-Bromo-4,6-dimethylpyridin-3-ol |

| This compound |

| 2-Bromo-4,6-dimethylpyrimidine |

| 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine |

| 2-chloro-4, 6-dimethyl-pyridin-3-ylamine |

| 3-Amino-2-bromo-4,6-dimethylpyridine |

| 3-haloisoquinoline |

| 4-Bromo-2,6-dimethylpyridine (B109321) |

| Acetaldehyde |

| Ammonia |

| Anibamine |

| Benzene |

| Formaldehyde |

| Pentabromopyridine |

| Pentachloropyridine |

| Pentafluoropyridine |

| Piperidine |

| Pyridazine |

| Pyridine |

| Pyrimidine (B1678525) |

| Pyrazine |

| Quinoline |

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-4,6-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-5-3-6(2)9-7(8)4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRTOCXBLUOPRFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10566364 | |

| Record name | 2-Bromo-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4926-26-5 | |

| Record name | 2-Bromo-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4,6-dimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies for the Synthesis of 2 Bromo 4,6 Dimethylpyridine and Its Precursors

Direct Halogenation Strategies for Pyridine (B92270) Ring Systems

Direct halogenation of the pyridine ring, while seemingly straightforward, is often complicated by the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic substitution. However, the presence of activating methyl groups in dimethylpyridine derivatives facilitates these reactions, allowing for more controlled and regioselective bromination.

Regioselective Bromination of Dimethylpyridine Derivatives

The position of bromination on the dimethylpyridine ring is highly dependent on the reaction conditions and the brominating agent employed. For 2,4-lutidine (4,6-dimethylpyridine's isomer), direct bromination can be directed to specific positions. For instance, bromination of lutidines in fuming sulfuric acid has been shown to yield bromo-derivatives substituted on the pyridine nucleus in excellent yields. The directing effect of the methyl groups and the nitrogen atom, combined with the reaction medium, governs the regioselectivity of the substitution.

Electrochemical methods offer a high degree of control over regioselectivity. By employing a directing group, such as an amino group, the bromination can be selectively guided to the meta-position under mild, catalyst- and oxidant-free conditions researchgate.netnih.gov. This approach utilizes inexpensive and safe bromide salts as the bromine source researchgate.netnih.gov.

The choice of brominating agent is also critical in determining the outcome of the reaction. N-Bromosuccinimide (NBS) is a commonly used reagent that can provide high regioselectivity, particularly when used in conjunction with additives or under specific solvent conditions. For example, the use of NBS in tetrabutylammonium (B224687) bromide has been shown to achieve highly regioselective para-monobromination of activated aromatic compounds.

| Substrate | Brominating Agent/Method | Major Product | Reference |

|---|---|---|---|

| 2,6-dimethylpyridine (B142122) | Br2 / fuming H2SO4 | 3-Bromo-2,6-dimethylpyridine | researchgate.net |

| 2-aminopyridine (B139424) derivatives | Electrochemical (TBABr) | meta-Bromo derivative | researchgate.netnih.gov |

| Activated Aromatics | NBS / TBAB | para-Monobromo derivative | organic-chemistry.org |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Achieving high yield and selectivity in the synthesis of 2-Bromo-4,6-dimethylpyridine necessitates careful optimization of various reaction parameters. These include temperature, solvent, catalyst, and the stoichiometry of the reagents.

For direct bromination with molecular bromine, the use of oleum (B3057394) (fuming sulfuric acid) can lead to high yields of the desired bromo-substituted pyridines. However, this method can also lead to the formation of di- and poly-brominated byproducts, which can be difficult to separate. A patent describes a process that aims to overcome these disadvantages by using N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of oleum, which is reported to be a more selective and economical process.

Electrochemical methods provide a high degree of control. By adjusting the current, electrolyte, and solvent system, the reaction can be fine-tuned to favor the desired product. For instance, a facile and sustainable electrochemical bromination protocol has been developed that allows for the regioselective bromination of pyridine derivatives in yields ranging from 28-95% at room temperature researchgate.netnih.gov.

The choice of solvent can also play a crucial role. While traditional methods often employ chlorinated solvents, greener alternatives are being explored. The optimization of reaction conditions for the synthesis of related bromo-pyridines has shown that factors like catalyst loading and the choice of base can significantly impact the efficiency of the reaction.

| Parameter | Condition | Effect on Yield/Selectivity | Reference |

|---|---|---|---|

| Brominating Agent | NBS or DBDMH in oleum | Improved selectivity, reduced byproducts | |

| Method | Electrochemical | High regioselectivity, mild conditions | researchgate.netnih.gov |

| Temperature | -15 to 3 °C (for a specific multi-step route) | Control over reaction rate and side reactions | patsnap.com |

| Catalyst | Pd(dppf)Cl2 (for Suzuki coupling of a bromo-pyridine) | Increased yield by 30% | researchgate.net |

Multi-Step Synthetic Routes to this compound

In cases where direct bromination does not provide the desired isomer or yield, multi-step synthetic sequences are employed. These routes offer greater control over the final product by building the molecule from strategically chosen precursors.

Transformations from Pre-functionalized Pyridine Scaffolds

A common and effective strategy for the synthesis of this compound involves starting with a pyridine ring that already possesses some of the required functional groups. This pre-functionalization allows for more controlled and predictable subsequent reactions.

A notable example is the synthesis of the isomeric 2,6-dimethyl-4-bromopyridine, which starts from 4-nitro-2-methyl-6-chloropyridine. This precursor undergoes a series of transformations including condensation, decarboxylation, reduction of the nitro group to an amine, and finally a Sandmeyer-type reaction where the amino group is converted to a bromo group using liquid bromine and sodium nitrite (B80452) patsnap.com. This multi-step process, although longer, provides a high degree of control over the final substitution pattern.

Another key precursor is 2-amino-4,6-dimethylpyridine (B145770). The synthesis of this compound has been reported with a total yield of over 70% google.com. Starting from this amino-pyridine, the introduction of the bromine at the 2-position can be achieved through a diazotization reaction followed by treatment with a bromide source, a classic Sandmeyer reaction. This method is a reliable way to introduce a halogen at a specific position on the pyridine ring, especially when direct halogenation is not feasible or gives poor regioselectivity.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to reduce environmental impact and improve safety. The synthesis of this compound is no exception, with several greener alternatives to traditional methods being explored.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. It often leads to significantly reduced reaction times, increased yields, and can sometimes be performed in the absence of a solvent mdpi.com. The synthesis of various pyridine derivatives has been successfully achieved using microwave irradiation, highlighting its potential for the synthesis of this compound mdpi.com.

The use of ionic liquids as catalysts and reaction media is another promising green approach. Ionic liquids are non-volatile, thermally stable, and can often be recycled, making them an environmentally benign alternative to traditional organic solvents. They have been successfully employed in the synthesis of pyridine derivatives and in bromination reactions benthamscience.comorganic-chemistry.org.

Electrochemical methods, as mentioned earlier, are inherently greener than many traditional chemical methods. They often operate under mild conditions, avoid the use of hazardous oxidizing or reducing agents, and can be powered by renewable energy sources. The electrochemical bromination of pyridine derivatives using safe bromide salts is a prime example of a sustainable synthetic strategy researchgate.netnih.gov.

| Approach | Key Advantages | Example Application | Reference |

|---|---|---|---|

| Microwave-assisted Synthesis | Reduced reaction times, higher yields, potential for solvent-free reactions | Synthesis of various bioactive six-membered heterocycles | mdpi.comnih.gov |

| Ionic Liquids | Recyclable, non-volatile, can act as both solvent and catalyst | Catalysis of stereoselective debromination and synthesis of pyridine derivatives | benthamscience.comorganic-chemistry.org |

| Electrochemical Synthesis | Mild conditions, avoids hazardous reagents, potential for high selectivity | Regioselective bromination of pyridine derivatives | researchgate.netnih.gov |

Photocatalytic Methods for Bromination

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions with high selectivity. mdpi.com This methodology utilizes a photocatalyst that, upon absorbing light, can initiate a single-electron transfer (SET) process to generate highly reactive radical species. In the context of bromination, this often involves the oxidation of a bromide source to a bromine radical, which can then participate in the halogenation of an aromatic substrate like 4,6-dimethylpyridine.

The general mechanism involves the excitation of a photocatalyst (PC) by visible light to its excited state (PC*). This excited state is a potent oxidant that can accept an electron from a bromide salt (e.g., NaBr, KBr), generating a bromine radical (Br•) and the reduced form of the photocatalyst (PC•-). The bromine radical is a highly reactive electrophile that can then attack the electron-rich pyridine ring of 4,6-dimethylpyridine to form the desired 2-bromo product. The catalytic cycle is completed by the re-oxidation of the reduced photocatalyst.

Research in this area has identified several classes of photocatalysts effective for halogenation, including ruthenium and iridium complexes, as well as metal-free organic dyes. mdpi.comresearchgate.net The choice of solvent, bromine source, and light source are critical parameters that must be optimized to achieve high yields and selectivity.

Table 1: Representative Conditions for Photocatalytic Bromination

| Photocatalyst | Bromine Source | Light Source | Solvent | Typical Substrates |

|---|---|---|---|---|

| Ru(bpy)₃Cl₂ | CBr₄ / CHBr₃ | Blue LEDs | Dioxane | Alkenes, Alcohols |

| Ir[(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | N-Bromosuccinimide (NBS) | Visible Light | DMF/H₂O | Olefins |

| Eosin Y | KBr / NaBr | Green LEDs | Acetonitrile | Aromatic Compounds |

This table presents generalized conditions from photocatalytic halogenation studies; specific application to 4,6-dimethylpyridine requires experimental adaptation. mdpi.com

Electrochemical Synthesis Pathways

Electrochemical synthesis offers a reagent-free and environmentally benign alternative for halogenation reactions. This technique uses electrical current to drive oxidation and reduction processes, avoiding the need for stoichiometric chemical oxidants. For the bromination of 4,6-dimethylpyridine, an electrochemical approach would typically involve the anodic oxidation of a bromide source.

In a typical setup, a solution containing 4,6-dimethylpyridine and a bromide salt (such as tetra-n-butylammonium bromide or sodium bromide) in a suitable solvent is placed in an electrochemical cell. When a potential is applied, bromide ions (Br⁻) are oxidized at the anode to generate elemental bromine (Br₂) or other reactive bromine species. This in situ generated brominating agent then reacts with the 4,6-dimethylpyridine present in the bulk solution via an electrophilic aromatic substitution mechanism to yield this compound.

The key advantages of this method are precise control over the reaction by tuning the applied voltage or current, enhanced safety by avoiding the handling and storage of bulk bromine, and the ability to use simple bromide salts as the halogen source. The efficiency of the process depends on factors such as the electrode material, supporting electrolyte, solvent, and cell design.

Table 2: Parameters in Electrochemical Bromination

| Parameter | Description | Common Examples |

|---|---|---|

| Anode Material | Surface where bromide oxidation occurs. | Platinum, Graphite, Boron-Doped Diamond (BDD) |

| Cathode Material | Surface where reduction occurs. | Platinum, Stainless Steel, Carbon Felt |

| Supporting Electrolyte | Provides conductivity to the solution. | Tetrabutylammonium perchlorate (B79767) (TBAP), Lithium perchlorate (LiClO₄) |

| Solvent | Dissolves substrate and electrolyte. | Acetonitrile, Dichloromethane, Methanol |

| Bromide Source | Provides bromide ions for oxidation. | NaBr, KBr, NH₄Br, TBABr |

Atom-Economical and Solvent-Free Reaction Development

The principles of green chemistry emphasize the importance of atom economy—maximizing the incorporation of all materials used in the process into the final product. nih.gov Traditional bromination methods often use reagents like N-bromosuccinimide (NBS), where the succinimide (B58015) portion becomes a stoichiometric byproduct. A more atom-economical approach is the direct use of molecular bromine (Br₂), where the only byproduct is hydrogen bromide (HBr), which can potentially be captured and recycled.

The direct bromination of 2,6-lutidine (the parent isomer of 4,6-dimethylpyridine) in fuming sulfuric acid is an example of a high-yield reaction that forms bromo-derivatives substituted on the pyridine nucleus. researchgate.net While effective, this method involves harsh conditions.

Developing solvent-free reaction conditions is another key aspect of green chemistry. Solid-state or neat reactions (reactions without any solvent) can reduce waste, simplify purification, and sometimes enhance reaction rates. For the synthesis of this compound, a potential solvent-free approach could involve grinding 4,6-dimethylpyridine with a solid brominating agent like NBS in the presence of a catalytic amount of an acid or under mechanochemical conditions (ball milling). Such methods are gaining traction for their reduced environmental impact and operational simplicity.

Table 3: Comparison of Brominating Agents for Atom Economy

| Brominating Agent | Formula | Molecular Weight | Atoms Incorporated into Product (Br) | Atom Economy (%)* |

|---|---|---|---|---|

| Molecular Bromine | Br₂ | 159.81 | 79.90 | ~100% |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 79.90 | 44.9% |

*Atom economy is calculated for the brominating agent in the substitution reaction: Substrate-H + Reagent → Substrate-Br + Byproduct. This calculation considers only the transformation of the brominating agent itself.

Mechanistic Investigations of this compound Formation

The formation of this compound from 4,6-dimethylpyridine (also known as 2,6-lutidine) proceeds through an electrophilic aromatic substitution (EAS) mechanism. The pyridine ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the presence of two electron-donating methyl groups at the 4- and 6-positions activates the ring, facilitating the substitution.

The mechanism can be broken down into the following key steps:

Generation of the Electrophile : The reaction begins with the generation of a potent bromine electrophile. In the presence of a Lewis acid like FeBr₃, molecular bromine (Br₂) is polarized to create a more electrophilic bromine atom (Brᵟ⁺---Brᵟ⁻---FeBr₃). In strongly acidic media, such as fuming sulfuric acid, the active electrophile may be a protonated bromine species or bromine complexed with SO₃. researchgate.net

Electrophilic Attack and Formation of the Sigma Complex : The π-electron system of the 4,6-dimethylpyridine ring acts as a nucleophile, attacking the electrophilic bromine atom. The attack occurs preferentially at the 2-position (ortho to the nitrogen and a methyl group). This position is sterically accessible and electronically favored. The attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the ring, including onto the nitrogen atom.

Deprotonation and Restoration of Aromaticity : In the final step, a weak base in the reaction mixture (e.g., Br⁻, HSO₄⁻, or a solvent molecule) removes the proton from the carbon atom that formed the new C-Br bond. This step restores the aromaticity of the pyridine ring, yielding the final product, this compound, and releasing HBr as a byproduct.

The regioselectivity of the reaction (substitution at the 2-position) is a result of the combined directing effects of the nitrogen atom and the two methyl groups. The nitrogen atom directs electrophilic attack to the meta-positions (3- and 5-positions), while the methyl groups are ortho, para-directing. The observed outcome at the 2-position represents a balance of these electronic influences and steric considerations.

Reactivity and Mechanistic Understanding of 2 Bromo 4,6 Dimethylpyridine in Organic Transformations

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom on the 2-Bromo-4,6-dimethylpyridine scaffold serves as a competent leaving group, enabling its displacement by a variety of nucleophiles. This reactivity is fundamental to its application in constructing more complex molecular architectures.

The pyridine (B92270) ring's inherent electronic properties are central to its reactivity. The nitrogen atom exerts a strong electron-withdrawing effect, which reduces the electron density at the ortho (2- and 6-) and para (4-) positions. chemicalbook.com This electron deficiency activates the ring towards attack by nucleophiles, particularly at the 2- and 6-positions. Consequently, this compound is susceptible to nucleophilic aromatic substitution (SNAr).

In the SNAr mechanism, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a temporary, negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing nitrogen atom helps to stabilize this intermediate. The subsequent departure of the bromide ion restores the aromaticity of the ring, yielding the substituted product. Common nucleophiles used in these reactions include amines and thiols, which lead to the formation of aminopyridines and thiopyridines, respectively. smolecule.com

While traditional SNAr reactions are effective, palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, offer a powerful and versatile alternative for forming carbon-nitrogen bonds. In this type of reaction, a palladium catalyst facilitates the coupling of the aryl bromide with an amine. The general mechanism involves an oxidative addition of the this compound to a low-valent palladium complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to give the aminated pyridine product and regenerate the palladium catalyst. These reactions are often favored for their broad substrate scope and milder reaction conditions compared to classical SNAr. The electron-donating methoxy (B1213986) groups in related compounds are known to stabilize transition states during such couplings.

Cross-Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for constructing carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations, allowing for the introduction of a wide array of substituents at the 2-position. guidechem.com

The Suzuki-Miyaura coupling is a widely used reaction to form biaryl compounds by coupling an organoboron reagent with an organohalide. This compound readily participates in Suzuki couplings with various aryl or heteroaryl boronic acids and esters. google.comepo.org This reaction has been employed in the synthesis of complex molecules, including bipyridyl compounds. epo.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high efficiency.

| Reactants | Catalyst System | Base | Solvent | Yield | Reference |

| Imidazo[1,2-a]pyridine-3-boronic acid + this compound | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | Not specified | epo.org |

| Suitably substituted boronate ester + Heterocycle (e.g., this compound) | Pd(PPh₃)₄ | Not specified | Not specified | Not specified | google.com |

This table presents examples of Suzuki-Miyaura coupling reactions involving this compound, showcasing typical reaction components.

Beyond the Suzuki reaction, this compound is a viable substrate for other important cross-coupling reactions.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, providing a direct route to 2-alkynylpyridines. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. A regio-selective Sonogashira coupling has been successfully applied to a related dimethylpyridine derivative to introduce a side chain at the 2-position, demonstrating the utility of this method. nih.gov

Heck Coupling: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. While specific examples with this compound are not detailed in the provided context, it represents a standard and plausible transformation for this class of compound.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with the aryl halide. It is a powerful method for C-C bond formation and has been noted as a viable alternative to Suzuki coupling in syntheses involving related heterocyclic halides. chemicalbook.comgoogle.com

| Coupling Reaction | Key Reactants | Typical Catalyst | Key Features | Reference |

| Sonogashira | Terminal Alkyne | Pd complex, Cu(I) co-catalyst | Forms a C(sp²)-C(sp) bond; direct alkynylation. | nih.gov |

| Negishi | Organozinc Reagent | Pd or Ni complex | High functional group tolerance; alternative to Suzuki. | chemicalbook.comgoogle.com |

This table summarizes other significant cross-coupling reactions applicable to this compound.

The success of palladium-catalyzed cross-coupling reactions often hinges on the catalyst system, particularly the choice of ligand coordinated to the palladium center. For electron-rich and potentially coordinating substrates like this compound, the ligand plays a critical role in stabilizing the catalyst, promoting the desired reaction steps (oxidative addition, reductive elimination), and preventing catalyst deactivation or poisoning.

Modern catalyst systems often employ bulky, electron-rich phosphine (B1218219) ligands. These ligands enhance the catalytic activity and stability of the palladium center.

| Catalyst/Ligand Component | Type | Function/Application | Reference |

| Pd(PPh₃)₄ | Palladium(0) Complex | General-purpose catalyst for various cross-couplings. | google.com |

| SPhos | Buchwald Ligand | Bulky, electron-rich phosphine; enhances catalytic activity for Suzuki coupling. | epo.org |

| XPhos | Buchwald Ligand | Bulky, electron-rich phosphine; used in Suzuki coupling and helps mitigate catalyst poisoning. | epo.org |

| Pd(OAc)₂ | Palladium(II) Precursor | Often used with phosphine ligands to form the active Pd(0) catalyst in situ. | epo.org |

This table highlights common catalysts and ligands developed for efficient cross-coupling reactions involving aryl halides like this compound.

Homocoupling Reactions for Bipyridine Scaffold Construction

The synthesis of bipyridine scaffolds, particularly 2,2'-bipyridines, is a cornerstone of coordination chemistry and materials science. This compound serves as a valuable precursor in these transformations, primarily through homocoupling reactions.

Synthesis of Dimeric Pyridine Derivatives (e.g., 2,2′-bipyridines)

Homocoupling of this compound and its isomers provides a direct route to symmetrically substituted bipyridine derivatives. For instance, the homocoupling of 4-bromo-2,6-dimethylpyridine (B109321) under mild conditions has been reported to produce 2,2′,6,6′-tetramethyl-4,4′-bipyridine in high yield. preprints.org This method is significant for creating coordinating pyridine derivatives that can be used in structure-activity relationship studies. mdpi.com

These reactions are often facilitated by transition metal catalysts, which enable the formation of the crucial carbon-carbon bond between two pyridine rings. The resulting dimeric structures are essential building blocks for more complex molecular architectures.

Catalytic Systems for Homocoupling Processes

Various catalytic systems have been developed to promote the homocoupling of brominated pyridines. Nickel- and palladium-based catalysts are among the most effective.

A notable example involves a nickel-catalyzed reductive coupling of 2-halopyridines, which proceeds efficiently without the need for external ligands to yield 2,2′-bipyridines. researchgate.net In this system, it is suggested that the 2,2′-bipyridine product itself acts as a ligand for the nickel(II) center, facilitating the catalytic cycle. preprints.orgmdpi.com Another effective system for the Ullmann coupling of pyridyl halides utilizes a nickel catalyst prepared from NaH/t-BuONa/Ni(OAc)2/PPh3. mdpi.com

Palladium catalysts also play a crucial role. Dinuclear palladium pincer complexes have been developed for the synthesis of bipyridine compounds. preprints.org Additionally, tetrakis(triphenylphosphine)palladium(0) is a commercially available and relatively inexpensive catalyst used in modified Negishi cross-coupling reactions to synthesize a range of substituted 2,2'-bipyridines from 2-bromo- and 2-chloropyridines. organic-chemistry.org The choice of catalyst and reaction conditions, including the use of specific ligands and bases, can significantly influence the yield and selectivity of the homocoupling reaction. elsevierpure.com

Table 1: Catalytic Systems for Homocoupling of Bromopyridines

| Catalyst System | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|

| NiBr₂(PPh₃)₂/Zn/Et₄NI | 4-Bromo-2,6-dimethylpyridine | 2,2′,6,6′-Tetramethyl-4,4′-bipyridine | Mild conditions, high yield. preprints.org | preprints.org |

| NiCl₂·6H₂O | 2-Halopyridines | 2,2′-Bipyridines | No external ligand required. researchgate.net | researchgate.net |

| NaH/t-BuONa/Ni(OAc)₂/PPh₃ | Pyridyl halides | Bipyridines | Effective Ullmann coupling. mdpi.com | mdpi.com |

| Dinuclear palladium pincer complexes | Pyridine and picolinic acid | Bipyridines | Involves C-H activation. preprints.org | preprints.org |

| Tetrakis(triphenylphosphine)palladium(0) | 2-Bromo- and 2-chloropyridines | Substituted 2,2′-bipyridines | Modified Negishi cross-coupling. organic-chemistry.org | organic-chemistry.org |

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the presence of activating groups can facilitate such reactions. For instance, an amino group on the pyridine ring can activate it towards electrophilic substitution, allowing for further functionalization. smolecule.com

In the case of 2,6-dimethylpyridine (B142122) derivatives, electrophilic substitution, such as nitration, can occur. The nitration of 2,6-dimethylpyridine using a mixture of concentrated sulfuric acid and potassium nitrate (B79036) can lead to the formation of 4-nitro-2,6-dimethylpyridine. evitachem.com This reaction proceeds via the formation of a sigma complex (arenium ion) followed by deprotonation to restore aromaticity. evitachem.com The position of substitution is influenced by the directing effects of the substituents already present on the ring.

Functionalization of Methyl Groups via C(sp3)–H Bond Activation

The methyl groups of this compound offer opportunities for functionalization through the activation of their C(sp³)–H bonds. This approach allows for the introduction of new functional groups at the benzylic positions.

Radical Reactions for Benzylic Functionalization

Radical-mediated processes provide a powerful tool for the functionalization of benzylic C–H bonds. wisc.edu These reactions often involve the generation of a benzylic radical, which can then be trapped by various reagents. For instance, the monoalkylation of N-methoxypyridinium salts can be achieved with alkyl radicals generated from various sources. nih.govchemrxiv.org This demonstrates the potential for introducing alkyl substituents onto the methyl groups of pyridine derivatives.

The use of photocatalysis in combination with a nucleophilic catalyst like lutidine (3,5-dimethylpyridine) can facilitate the transformation of benzyl (B1604629) halides into radicals for subsequent coupling reactions. acs.org While not directly involving this compound, these methods highlight the general strategies applicable for the radical functionalization of the methyl groups on the pyridine core.

Condensation Reactions with Aldehydes and Related Electrophiles

The methyl groups of this compound can also be functionalized through condensation reactions with electrophiles such as aldehydes. This typically occurs under basic conditions, where a proton is abstracted from the methyl group to form a carbanion, which then acts as a nucleophile.

A practical, solvent- and catalyst-free method has been reported for the direct benzylic addition of methyl azaarenes to aromatic aldehydes. researchgate.net This atom-economical approach allows for the synthesis of 2-(pyridin-2-yl)ethanols and related structures. researchgate.net For example, the reaction of 2,6-dimethylpyridine with 4-nitrobenzaldehyde (B150856) can be achieved under these conditions. researchgate.net Another example is the condensation of 2-chloro-3-cyano-4,6-dimethylpyridine with aromatic aldehydes. tandfonline.com These reactions showcase the utility of the methyl groups as handles for further molecular elaboration.

Table 2: Functionalization of Methyl Groups in Dimethylpyridine Derivatives

| Reaction Type | Reagents | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Radical Alkylation | Alkyl radical source, N-methoxypyridinium salt | Alkylated pyridine | Neutral reaction conditions. nih.gov | nih.govchemrxiv.org |

| Condensation | Aromatic aldehydes | 2-(Pyridin-2-yl)ethanols | Solvent- and catalyst-free. researchgate.net | researchgate.net |

| Condensation | Aromatic aldehydes, piperidine | 2-(4'-Arylideneaminophenylthio)-3-cyano-4,6-dimethylpyridines | Basic catalysis. tandfonline.com | tandfonline.com |

Redox Chemistry of this compound

The redox chemistry of this compound is primarily centered around the oxidation of its methyl groups and the reduction of the bromo substituent. These transformations provide pathways to a variety of functionalized pyridine derivatives, which are valuable intermediates in organic synthesis.

The oxidation of the methyl groups on the pyridine ring of this compound can lead to the formation of corresponding aldehydes or carboxylic acids. While specific studies on this compound are not extensively detailed in the available literature, the oxidation of related methylpyridines provides insight into potential synthetic strategies.

Common oxidizing agents for methylpyridines include permanganates, nitric acid, and catalytic systems. For instance, the aerobic oxidation of methylpyridines to pyridinecarboxylic acids can be achieved using a radical catalyst like N-hydroxyphthalimide (NHPI) in the presence of Co(II) and/or Mn(II) salts. researchgate.net Another approach involves wet air oxidation at elevated temperatures and pressures, which is thought to proceed through a radical mechanism initiated by hydroxyl radicals. shu.ac.ukrsc.org Fenton's reagent, a mixture of iron(II) and hydrogen peroxide, is known to generate hydroxyl radicals and has been used to oxidize methylpyridines. shu.ac.ukrsc.orgrsc.org Argentous oxide has also been shown to oxidize methylpyridines, predominantly to carboxylic acids which may subsequently decarboxylate. bme.hu Furthermore, microbiological oxidation using specific strains of Pseudomonas has been employed for the conversion of methyl groups on heterocyclic rings to carboxylic acids. google.com

The selective oxidation to an aldehyde is often more challenging as aldehydes are susceptible to further oxidation. However, under controlled conditions, it is a feasible transformation. For 3-methylpyridine, oxidation can yield the corresponding aldehyde as a significant product. shu.ac.uk

The following table summarizes various reagents used for the oxidation of methylpyridines, which could be applicable to this compound.

| Oxidizing Agent/System | Product Type | Comments |

| N-Hydroxyphthalimide (NHPI) / Co(OAc)₂ / Mn(OAc)₂ | Carboxylic Acid | Selective aerobic oxidation. researchgate.net |

| Wet Air Oxidation (High T, P) | Aldehyde, Carboxylic Acid, and degradation products | Proceeds via a radical mechanism. shu.ac.ukrsc.org |

| Fenton's Reagent (Fe²⁺/H₂O₂) | Aldehyde, Carboxylic Acid, and degradation products | Generates hydroxyl radicals for oxidation. shu.ac.ukrsc.orgrsc.org |

| Argentous Oxide (Ag₂O) | Carboxylic Acid (followed by potential decarboxylation) | Reaction occurs at elevated temperatures in water. bme.hu |

| Pseudomonas species | Carboxylic Acid | Microbiological oxidation of methyl groups. google.com |

The reduction of this compound primarily involves the dehalogenation of the bromo substituent to yield 4,6-dimethylpyridine. The pyridine ring itself is generally resistant to reduction under mild conditions.

Catalytic hydrogenation is a common method for the reductive dehalogenation of aryl halides. For instance, palladium on carbon (Pd/C) in the presence of a hydrogen source is an effective catalyst for this transformation. nih.gov The use of palladium nanoparticles supported on materials like aluminum oxyhydroxide [AlO(OH)] with sodium borohydride (B1222165) (NaBH₄) as the reductant has been shown to efficiently dehalogenate aryl halides, including 2-bromopyridine. thieme-connect.com Copper(I)-based catalysts have also been employed for the dehalogenation of halopyridines. researchgate.net

Another strategy involves formate-mediated reductive coupling, where a rhodium or palladium catalyst facilitates the reaction between an aryl iodide and a bromopyridine in the presence of a formate (B1220265) salt, leading to cross-coupled products, with dehalogenation being a significant side reaction. nih.gov In some cases, reductive homocoupling can occur. For example, the reaction of 4-bromo-2,6-dimethylpyridine with a nickel catalyst can lead to the formation of 2,2',6,6'-tetramethyl-4,4'-bipyridine. mdpi.com

While metal hydrides like lithium aluminum hydride (LiAlH₄) are powerful reducing agents, their reaction with simple pyridines can be complex, leading to di- or tetrahydro- derivatives, and their selectivity in the presence of a bromo substituent would need careful consideration. abertay.ac.uk

The table below outlines several reduction methods applicable to bromopyridines.

| Reduction Method/Reagent | Primary Transformation | Comments |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Dehalogenation | A common and effective method for removing the bromo group. nih.gov |

| Pd/AlO(OH) Nanoparticles / NaBH₄ | Dehalogenation | Efficient for aryl halides, including 2-bromopyridine. thieme-connect.com |

| Copper(I) Benzoate | Dehalogenation and Substitution | Catalytic reduction and substitution under specific conditions. researchgate.net |

| Formate-mediated Reductive Coupling (Rh or Pd catalyst) | Dehalogenation (as a side product of cross-coupling) | Formate acts as the reductant. nih.gov |

| NiCl₂·6H₂O / Zn | Reductive Homocoupling | Can lead to bipyridine formation, with dehalogenation as a competing reaction. mdpi.com |

Derivatization and Advanced Functionalization of 2 Bromo 4,6 Dimethylpyridine Scaffolds

Synthesis of Complex Pyridine (B92270) Derivatives

The strategic manipulation of 2-bromo-4,6-dimethylpyridine facilitates the creation of a broad spectrum of intricate pyridine derivatives, each with specifically engineered properties for various applications. chemimpex.com

Introduction of Amino and Hydroxyl Groups

The incorporation of amino and hydroxyl groups onto the this compound framework is a foundational step in the synthesis of numerous valuable compounds. A common route to introduce an amino group is through amination reactions. For instance, this compound can be converted to 2-amino-4,6-dimethylpyridine (B145770). chemdad.com One patented method describes the synthesis of 2-amino-4,6-dimethylpyridine starting from 3-aminocrotonitrile, achieving a total yield of over 70% and a purity exceeding 99%. google.com

Hydroxylation of the pyridine ring can be accomplished through various synthetic pathways. One approach involves the bromination of 2,6-dimethylpyridine (B142122) followed by a hydroxylation step. Another method starts with 4,6-dimethylpyridine, which undergoes bromination and subsequent reduction to yield the pyridinol derivative. evitachem.com

| Starting Material | Product | Reagents/Method |

| 3-Aminocrotonitrile | 2-Amino-4,6-dimethylpyridine | Acetic acid, then concentrated sulfuric acid, followed by purification. google.com |

| 2,6-Dimethylpyridine | 3-Bromo-2,6-dimethyl-pyridin-4-ol | Bromination followed by hydroxylation. |

| 4,6-Dimethylpyridine | 2-Bromo-4,6-dimethyl-3-pyridinol | Bromination followed by reduction. evitachem.com |

Multi-functionalized Pyridine Systems

The synthesis of multi-functionalized pyridine systems from this compound allows for the creation of highly tailored molecules. For instance, the bromine atom can be substituted with various functional groups through nucleophilic substitution reactions. evitachem.com Furthermore, the methyl groups can undergo oxidation to form aldehydes or carboxylic acids. evitachem.com Research has also demonstrated the synthesis of nonsymmetrical bisazolyl 2,4,6-trisubstituted pyridines starting from 4-bromo-2,6-difluoropyridine, where the bromine atom serves as a point for further functionalization via Suzuki and Sonogashira cross-coupling reactions. mdpi.com This highlights the potential for creating complex, multi-substituted pyridines by leveraging the reactivity of different positions on the pyridine ring.

Preparation of Ligand Frameworks for Catalysis and Coordination Chemistry

Derivatives of this compound are instrumental in the development of sophisticated ligand frameworks for catalysis and coordination chemistry. The pyridine nitrogen, along with strategically introduced functional groups, can chelate with metal ions, forming stable complexes with diverse applications.

For example, this compound has been utilized in the synthesis of molybdenum complexes containing “hybrid” triamidoamine ligands. nih.gov In this synthesis, a palladium-catalyzed coupling reaction is employed to attach the 4,6-dimethylpyridine moiety to a complex amine structure. nih.gov Similarly, research into extended metal atom chains (EMACs) has involved the synthesis of ligands derived from the amination of 2,6-dibromopyridine, showcasing the utility of brominated pyridines in creating ligands that can stabilize linear multi-metal complexes. georgiasouthern.edugeorgiasouthern.edu The resulting ligands, such as 2-bromo-6-methylaminopyridine and 2,6-diaminopyridine (B39239) derivatives, are crucial for developing stable EMACs. georgiasouthern.edu

| Precursor | Ligand/Complex Type | Key Reaction |

| This compound | Molybdenum complexes with triamidoamine ligands | Palladium-catalyzed coupling. nih.gov |

| 2,6-Dibromopyridine | Ligands for Extended Metal Atom Chains (EMACs) | Amination. georgiasouthern.edugeorgiasouthern.edu |

| 2-Bromopyridines | Bipyridine derivatives | Electrochemical homocoupling. preprints.org |

Design and Synthesis of Novel Pharmacophores and Bioactive Analogues

The this compound scaffold is a valuable starting point for the design and synthesis of novel pharmacophores and biologically active analogues, finding applications in both pharmaceutical and agrochemical research. chemimpex.comevitachem.com The versatility of the bromine atom allows for its replacement with various pharmacophoric groups through reactions like cross-coupling or nucleophilic substitution.

This compound has been identified as a reactant in the regioselective and diastereoselective synthesis of the natural product anibamine (B1242653), a CCR5 antagonist, and its isomers. chemdad.comchemicalbook.com Furthermore, derivatives of this compound have been investigated for their potential as COMT inhibitors. google.com The ability to introduce a wide array of functional groups onto this scaffold facilitates the creation of compound libraries for screening against various biological targets. For example, the synthesis of 2-amino-4,6-disubstituted-pyrimidine derivatives has led to the discovery of potent and highly selective A1 adenosine (B11128) receptor (A1AR) antagonists. nih.gov

Regio- and Stereoselective Derivatization Strategies

Achieving high levels of regio- and stereoselectivity is paramount in the synthesis of complex, biologically active molecules from this compound. The inherent electronic properties of the pyridine ring often dictate the regioselectivity of reactions.

Studies on the Suzuki-Miyaura cross-coupling reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids have demonstrated a regio- and atropselective process, providing access to a class of atropisomeric compounds. researchgate.net The order of substitution can be controlled, and in some cases, an opposite selectivity can be achieved by using different ortho-substituted phenylboronic acids. researchgate.net This selectivity is influenced by both steric and electronic factors, and in the case of ortho-methoxyphenylboronic acid, a metal-oxygen chelation effect in the transition state has been suggested. researchgate.net Furthermore, regioselective amination of bromobenzoic acids has been achieved using copper-catalyzed cross-coupling, a method that can be applied to pyridine systems to control the position of functionalization. nih.gov The functionalization of the benzylic C(sp3)–H bonds of the methyl groups in 2,6-dimethylpyridine has also been achieved, allowing for the addition of aromatic aldehydes in a regioselective manner. beilstein-journals.org

Advanced Spectroscopic and Structural Characterization in Research on 2 Bromo 4,6 Dimethylpyridine

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for determining the elemental composition and confirming the identity of a compound through precise mass measurements.

High-Resolution Mass Spectrometry provides an extremely accurate mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the compound's elemental formula. The calculated monoisotopic mass for 2-Bromo-4,6-dimethylpyridine (C₇H₈BrN) is 184.9891 Da. HRMS analysis would be expected to yield a measured mass that matches this value to within a few parts per million.

Electron Ionization (EI) mass spectrometry reveals a molecular ion peak (M⁺) at m/z 186. beilstein-journals.org Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion peak appears as a characteristic doublet (M⁺ and M+2⁺) of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for this molecule would likely include:

Loss of a bromine radical (•Br): This would result in a fragment ion at m/z 107.

Loss of a methyl radical (•CH₃): This would lead to a fragment ion, which could then potentially lose a bromine atom.

Ring fragmentation: Cleavage of the pyridine (B92270) ring can occur, though it is generally a stable aromatic system.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate data on bond lengths, bond angles, and intermolecular interactions.

While specific X-ray crystallographic data for this compound was not found in the surveyed literature, the expected molecular geometry can be inferred from the known structures of pyridine and its derivatives. researchgate.netbeilstein-journals.org The pyridine ring itself would be planar. The C-C and C-N bond lengths within the ring would be intermediate between single and double bonds, characteristic of an aromatic system. The C-Br bond length would be consistent with that of a bromo-aromatic compound. The bond angles within the pyridine ring would be approximately 120°, with some distortion due to the different atoms (carbon and nitrogen) and the presence of bulky substituents. The methyl groups and the bromine atom would lie in the plane of the pyridine ring. A definitive crystal structure analysis would confirm these features and reveal how the molecules pack in the crystal lattice, governed by intermolecular forces.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state, dictated by intermolecular forces, is fundamental to understanding the physical properties of a compound. While specific crystal structure data for this compound is not extensively detailed in the provided search results, general principles of intermolecular interactions in related pyridine derivatives offer valuable insights.

In the crystal lattice of pyridine derivatives, weak intermolecular interactions such as C-H···N hydrogen bonds are common. iucr.orgresearchgate.net These interactions can link molecules into chains or more complex three-dimensional networks. researchgate.net For instance, in the crystal structure of 2-bromo-5-methylpyridine, weak C-H···N interactions form infinite chains. iucr.orgresearchgate.net The presence of methyl groups and a bromine atom in this compound would influence the nature and strength of these interactions. The methyl groups can participate in van der Waals forces, while the bromine atom can be involved in halogen bonding, a type of non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in elucidating the molecular structure of this compound by identifying its functional groups and providing a unique molecular "fingerprint."

The IR and Raman spectra of this compound are characterized by a series of absorption and scattering bands corresponding to the vibrational modes of its constituent atoms. The positions, intensities, and shapes of these bands are specific to the molecule's structure.

Key vibrational modes for this compound would include:

Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.

Methyl C-H stretching: Both symmetric and asymmetric stretching vibrations of the methyl groups appear in the 2850-3000 cm⁻¹ range.

Aromatic C=C and C=N stretching: These vibrations, characteristic of the pyridine ring, produce a series of bands in the 1400-1650 cm⁻¹ region.

Methyl C-H bending: These vibrations are found in the 1375-1470 cm⁻¹ range.

C-Br stretching: The carbon-bromine stretching vibration is expected to appear in the lower frequency region of the spectrum, typically below 700 cm⁻¹.

The combination of these characteristic bands provides a unique spectral fingerprint for this compound, allowing for its unambiguous identification. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to complement experimental data and provide a more detailed assignment of the observed vibrational modes. researchgate.netscirp.org

Table 1: Predicted Vibrational Frequencies for Pyridine Derivatives

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000-3100 |

| Methyl C-H Stretch | 2850-3000 |

| Aromatic Ring Stretch (C=C, C=N) | 1400-1650 |

| Methyl C-H Bend | 1375-1470 |

Note: This table provides general frequency ranges for functional groups found in this compound based on typical values for related compounds.

Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Properties

UV-Visible (UV-Vis) absorption and emission (fluorescence or phosphorescence) spectroscopy are powerful techniques for probing the electronic structure and properties of molecules like this compound.

The UV-Vis absorption spectrum of this compound in a solvent like ethanol (B145695) would be expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the pyridine ring. The substitution of the pyridine ring with a bromine atom and two methyl groups influences the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax). For instance, a maximum absorption wavelength for this compound has been noted at 268 nm in ethanol. tcichemicals.com The molar absorptivity (ε) is a measure of the probability of the electronic transition. The electronic absorption spectra of related pyridine derivatives have been studied, and the solvent can influence the position of the absorption bands. dnpgcollegemeerut.ac.in

Table 2: Electronic Absorption Data for this compound

| Property | Value | Solvent |

|---|

Computational and Theoretical Investigations of 2 Bromo 4,6 Dimethylpyridine

Quantum Chemical Studies (e.g., Density Functional Theory, DFT)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of 2-Bromo-4,6-dimethylpyridine. DFT methods balance computational cost and accuracy, making them a popular choice for studying molecules of this size.

DFT calculations are used to determine the electronic structure of this compound. These calculations provide information about the optimized molecular geometry, including bond lengths and angles. For similar pyridine (B92270) derivatives, DFT methods like B3LYP with basis sets such as 6-311G(d,p) have been used to achieve results that are in good agreement with experimental data. jocpr.comresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of the molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. urfu.ru

Molecular Electrostatic Potential (MEP) surfaces are also calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For pyridine derivatives, the nitrogen atom typically represents a region of negative electrostatic potential, making it susceptible to electrophilic attack. elixirpublishers.com Natural Bond Orbital (NBO) analysis can further quantify charge distribution and analyze charge delocalization and hyperconjugative interactions within the molecule. elixirpublishers.com

Table 1: Calculated Electronic Properties of a Pyridine Derivative (Illustrative Example)

| Parameter | Description | Illustrative Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -5.93 eV urfu.ru |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.60 eV urfu.ru |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.33 eV urfu.ru |

Note: The values in this table are for a related brominated pyridine compound and serve as an illustrative example of the data obtained from DFT calculations.

Computational methods are employed to investigate the energetics and thermodynamics of reactions involving this compound. By calculating the energies of reactants, products, and intermediates, the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction can be determined. This information is vital for predicting the feasibility and spontaneity of a chemical process. For instance, the thermodynamics of complex formation, such as the interaction between pyridine bases and other molecules, can be studied by measuring properties like the heat of mixing. researchgate.net Furthermore, the thermodynamics of proton transfer reactions, which are crucial in many catalytic cycles, can be quantified by calculating the pKa values of the involved species. rsc.org

Table 2: Thermodynamic Data Obtainable from Computational Studies

| Thermodynamic Parameter | Description |

|---|---|

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during a reaction. |

| Entropy of Reaction (ΔS) | The change in disorder or randomness. |

| Gibbs Free Energy of Reaction (ΔG) | Determines the spontaneity of a reaction. |

A significant application of quantum chemical calculations is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, stationary points corresponding to reactants, products, intermediates, and transition states can be located. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate.

For example, in Suzuki-Miyaura cross-coupling reactions involving substituted bromopyridines, DFT calculations can help to understand the reaction's regio- and atropselectivity by modeling the transition states. researchgate.netbeilstein-journals.org These studies can reveal factors influencing the reaction pathway, such as steric hindrance or electronic effects like chelation. beilstein-journals.org Similarly, computational studies have been used to propose mechanisms for reactions like thiol-alkynylation. aablocks.com The investigation of oxidative addition reactions to palladium complexes also relies on calculating transition state structures to predict reactivity. rsc.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of this compound, providing insights into its conformational flexibility and intermolecular interactions. While the pyridine ring itself is rigid, rotations around the single bonds connecting the methyl groups and the bromine atom can lead to different conformations. MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. These simulations are also valuable for understanding how the molecule interacts with solvents or biological macromolecules, which is crucial for applications in materials science and medicinal chemistry. scirp.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity. For pyridine derivatives, QSAR studies can be employed to predict their potential as therapeutic agents or their toxicity. qsardb.org

The process involves generating a set of molecular descriptors for a series of related compounds, including this compound. These descriptors can be steric, electronic, or hydrophobic in nature. Statistical methods are then used to build a mathematical model that relates these descriptors to the observed biological activity. For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to study how substituents on pyridine rings influence their binding affinity to biological targets like the apical sodium-dependent bile acid transporter (ASBT). nih.gov Such models can guide the design of new derivatives with improved activity or desired properties.

Table 3: Key Components of a QSAR Study

| Component | Description | Example |

|---|---|---|

| Dataset | A series of compounds with known biological activity. | A set of aminopyridine conjugates and their inhibition constants (Ki) for ASBT. nih.gov |

| Molecular Descriptors | Numerical values that characterize the properties of a molecule. | Steric fields (CoMFA), Hydrophobic fields (CoMSIA), logP, LUMO energy. qsardb.orgnih.gov |

| Statistical Model | An equation linking descriptors to biological activity. | Multiple Linear Regression, Partial Least Squares. |

Prediction of Spectroscopic Parameters

DFT calculations are highly effective in predicting the spectroscopic properties of molecules. The vibrational frequencies calculated using DFT can be correlated with experimental data from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy. elixirpublishers.com This correlation aids in the assignment of vibrational modes to specific molecular motions. For pyridine derivatives, characteristic ring breathing modes and C-H stretching vibrations can be accurately predicted. jocpr.comresearchgate.net

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of this compound. elixirpublishers.com By calculating the energies of electronic transitions, the absorption wavelengths (λmax) and oscillator strengths can be determined, providing a theoretical basis for interpreting experimental spectra. The effect of different solvents on the spectra can also be modeled using approaches like the Polarizable Continuum Model (PCM). researchgate.net

Table 4: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Related Pyridine Derivative

| Vibrational Mode | Calculated Frequency (DFT) | Experimental Frequency |

|---|---|---|

| C-H Stretching | 2923 - 3079 jocpr.com | 2800 - 3500 (Typical Range) jocpr.com |

| Ring Deformation | 1549, 1574 jocpr.com | N/A |

Note: The data is for 2-bromo-3-hydroxy-6-methylpyridine and illustrates the correlation between calculated and observed spectral features.

Computational Design of Novel Derivatives with Desired Properties

The targeted design of novel derivatives of this compound with specific, enhanced properties is a key area of contemporary chemical research. Computational chemistry provides a powerful toolkit to guide this process, enabling the in silico design and evaluation of new molecular structures before their actual synthesis. This approach saves significant time and resources by prioritizing candidates with the highest probability of success. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) analysis, Density Functional Theory (DFT), and molecular docking are pivotal in this rational design process.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For pyridine derivatives, QSAR studies can elucidate the key molecular features that govern their therapeutic effects.

A QSAR study on a series of 2-acylamino-4,6-diphenylpyridine derivatives, for instance, identified crucial physicochemical properties for their antagonist activity on the GPR54 receptor. crpsonline.com The resulting model showed that biological activity was positively correlated with hydrophobicity (LogP), the partition coefficient, and the stretch-bend energy (Esb). crpsonline.com Such models allow for the prediction of the activity of new, unsynthesized derivatives. By systematically modifying the substituents on the this compound core and calculating the relevant descriptors, researchers can prioritize derivatives predicted to have enhanced potency.

Table 1: Key Physicochemical Descriptors in QSAR Models for Pyridine Derivatives

| Descriptor | Physicochemical Property | Impact on Activity |

|---|---|---|

| LogP | Hydrophobicity | Positive Correlation |

| Partition Coefficient | Lipophilicity/Hydrophilicity Balance | Positive Correlation |

| Stretch-Bend Energy (Esb) | Molecular Strain and Conformation | Positive Correlation |

This table illustrates descriptors identified in QSAR studies of pyridine derivatives that can be used to guide the design of new analogs. crpsonline.com

Density Functional Theory (DFT) for Reactivity and Property Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is instrumental in predicting molecular properties and reactivity, which is crucial for designing new derivatives.

For halogenated pyridines, DFT calculations can predict sites of electrophilic aromatic substitution. For example, in a related compound, 2-bromo-6-methyl-4-(trifluoromethyl)pyridine, DFT calculations indicated that the 5-position is the most electron-rich and therefore most susceptible to nitration or sulfonation. This predictive power is invaluable for designing synthetic routes to novel derivatives of this compound.

Furthermore, DFT can be used to calculate a range of properties for newly designed derivatives, including:

Electronic Properties: Ionization potential, electron affinity, and the HOMO-LUMO gap, which are critical for designing materials with specific electronic or optical properties.

Spectroscopic Properties: Predicting NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized compounds.

Thermodynamic Stability: Calculating the relative energies of different isomers or conformers to predict the most stable structures.

A study on various pyridine derivatives utilized DFT to calculate their Pourbaix diagrams, providing insight into their redox behavior in aqueous solutions, a key consideration for applications in redox flow batteries or as redox-active molecules. mdpi.com

Table 2: Computationally Predicted Properties of Hypothetical this compound Derivatives using DFT

| Derivative Modification | Predicted Property Change | Potential Application |

|---|---|---|

| Addition of electron-withdrawing group (e.g., -NO₂) at C5 | Lowered LUMO energy, increased electrophilicity | Enhanced reactivity in nucleophilic substitutions |

| Addition of electron-donating group (e.g., -NH₂) at C5 | Raised HOMO energy, altered redox potential | Tuning for specific electronic or biological interactions |

| Replacement of -Br with -F | Increased binding affinity in some biological targets | Development of enzyme inhibitors |

This table provides hypothetical examples of how DFT can be used to predict the effect of structural modifications on the properties of this compound, guiding the design of derivatives with desired characteristics.

Molecular Docking for Biological Targeting

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

In the design of inhibitors for specific enzymes, such as fibroblast growth factor receptor 4 (FGFR4), molecular docking was used to guide the synthesis of pyrimidine (B1678525) derivatives. nih.gov Although a pyrimidine, the principle is directly applicable. Docking studies revealed key hydrogen bonding interactions that were crucial for binding affinity. nih.gov Similarly, for this compound, derivatives can be designed to fit into the active site of a target enzyme. The bromine atom can participate in halogen bonding, and the methyl groups can form hydrophobic interactions, both of which can be optimized through in silico modeling to enhance binding potency and selectivity.

By creating a virtual library of novel this compound derivatives and docking them into a target protein, researchers can score and rank the compounds based on their predicted binding affinity. This allows for the rational selection of the most promising candidates for synthesis and biological evaluation.

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine |

Applications of 2 Bromo 4,6 Dimethylpyridine and Its Derivatives in Chemical Sciences

Crucial Role as a Building Block in Complex Organic Synthesis

2-Bromo-4,6-dimethylpyridine serves as a fundamental component for the construction of intricate organic molecules, enabling chemists to forge new carbon-carbon and carbon-heteroatom bonds with precision and control. Its utility is particularly pronounced in the assembly of heterocyclic frameworks and in the total synthesis of natural products.

Construction of Heterocyclic Ring Systems

The pyridine (B92270) ring is a core component of many biologically active compounds, and the functionalization of this scaffold is a key strategy in the development of new chemical entities. This compound is an excellent precursor for the synthesis of fused heterocyclic systems, such as pyridopyrimidines. These bicyclic structures are of significant interest due to their presence in numerous pharmacologically active molecules. The synthesis of pyridopyrimidine derivatives often involves the reaction of a suitably substituted pyridine with a pyrimidine (B1678525) precursor, where the bromo-substituent on the pyridine ring acts as a handle for cyclization or coupling reactions.

For instance, the synthesis of certain pyridopyrimidine derivatives can be initiated from 2-aminopyridine (B139424) precursors, which themselves can be derived from 2-bromopyridines via nucleophilic substitution. The subsequent reaction with various reagents can lead to the formation of the fused pyrimidine ring. The strategic placement of the methyl groups on the pyridine ring can influence the regioselectivity of these annulation reactions, guiding the formation of the desired isomer. The construction of such fused systems is pivotal in medicinal chemistry, as they often exhibit enhanced biological activity compared to their monocyclic counterparts. Pyridine fused heterocycles are recognized for their structural rigidity and ability to interact efficiently with biological targets, making them valuable in the design of novel therapeutics. ias.ac.in

Synthesis of Natural Products and Analogues

The total synthesis of natural products represents a pinnacle of achievement in organic chemistry, and this compound has proven to be an instrumental starting material in this endeavor. A notable example is its use in the total synthesis of anibamine (B1242653), the first and only known natural product to act as a chemokine receptor CCR5 antagonist. nih.gov The synthesis of anibamine from acetylacetone (B45752) and cyanoacetamide involves a multi-step sequence where the pyridine core is constructed and functionalized, highlighting the importance of substituted pyridine building blocks in accessing complex natural product scaffolds. nih.gov

The reactivity of the bromine atom in this compound allows for its participation in a variety of cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds. Reactions such as the Suzuki, Negishi, and Stille couplings enable the introduction of diverse substituents at the 2-position of the pyridine ring, a key step in the elaboration of the molecular framework of many natural products. The ability to perform these transformations with high efficiency and selectivity is crucial for the successful synthesis of complex and stereochemically rich molecules.

Advancements in Medicinal Chemistry and Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs. This compound and its derivatives have significantly contributed to this field by serving as precursors for anti-inflammatory and analgesic agents, as versatile scaffolds for novel pharmaceutical agents, and as key components in targeted drug design.

Precursors for Anti-inflammatory and Analgesic Agents